3,4-Dichlorophenylsulfonylethanol
Overview
Description
3,4-Dichlorophenylsulfonylethanol is a chemical compound with the molecular formula C8H8Cl2O3S and a molecular weight of 255.12 g/mol . It is used primarily in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, a sulfonyl group, and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorophenylsulfonylethanol typically involves the reaction of 3,4-dichlorophenol with sulfonyl chloride under controlled conditions to form the sulfonyl chloride intermediate. This intermediate is then reacted with ethanol in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenylsulfonylethanol derivatives.
Scientific Research Applications
3,4-Dichlorophenylsulfonylethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in research focused on enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but lacking the sulfonyl and ethanol groups.
3,4-Dichlorophenylsulfone: Contains a sulfone group instead of the sulfonylethanol moiety.
3,4-Dichlorophenylsulfonamide: Features a sulfonamide group, differing in its functional group chemistry.
Uniqueness
3,4-Dichlorophenylsulfonylethanol is unique due to the combination of its sulfonyl and ethanol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in biochemical research and industrial processes .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c9-7-2-1-6(5-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGOSLZRRRMSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278993 | |
Record name | 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-64-2 | |
Record name | 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101080-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3,4-Dichlorophenyl)sulfonyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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